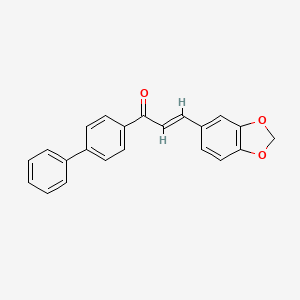

3,4-Methylenedioxy-4'-phenylchalcone

Description

General Overview of Chalcones as Biologically Active Scaffolds

Chalcones are a distinct class of aromatic ketones that form the central core for a vast array of biologically important compounds. alliedacademies.org Chemically, they are defined by the 1,3-diphenyl-2-propen-1-one framework, which consists of two aromatic rings (designated Ring A and Ring B) joined by a three-carbon α,β-unsaturated carbonyl system. alliedacademies.orgnih.gov This ketoethylenic group is a key structural feature responsible for many of their biological activities. alliedacademies.org

The presence of conjugated double bonds and a delocalized π-electron system across the molecule imparts specific chemical properties, making chalcones potent pharmacophores. alliedacademies.org Naturally occurring in edible plants, fruits, and vegetables, chalcones are precursors in the biosynthesis of flavonoids and isoflavonoids. alliedacademies.orgnih.gov The versatility of the chalcone (B49325) scaffold has made it a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects. nih.govnih.gov

| Selected Biological Activities of Chalcone Derivatives |

| Anticancer |

| Anti-inflammatory |

| Antimicrobial (Antibacterial, Antifungal) |

| Antiviral |

| Antioxidant |

| Antimalarial |

| Antitumor |

| Antidiabetic |

| Anti-ulcerative |

| Analgesic |

This table summarizes the broad range of biological activities reported for various chalcone derivatives in scientific literature. alliedacademies.orgnih.gov

Historical and Current Significance of Chalcone Derivatives in Medicinal Chemistry

Historically, the therapeutic applications of chalcones can be traced back through the use of traditional herbs and plants for treating various ailments. nih.gov The isolation of these compounds from natural sources paved the way for understanding their chemical structures and biological roles.

In contemporary medicinal chemistry, chalcones remain a subject of intense investigation. Their significance lies not only in their broad bioactivity but also in their synthetic accessibility. nih.govajpps.org The Claisen-Schmidt condensation is a classic and efficient method for synthesizing chalcones, typically involving the base-catalyzed reaction between an appropriate acetophenone (B1666503) (providing Ring A) and a benzaldehyde (B42025) (providing Ring B). wikipedia.orgresearchgate.net This straightforward synthesis allows for the creation of a diverse library of derivatives by modifying the substitution patterns on both aromatic rings, enabling extensive structure-activity relationship (SAR) studies. ajpps.org Researchers continuously explore these derivatives to develop novel therapeutic agents with enhanced potency and selectivity for various disease targets. nih.govnih.gov

Structural Significance of Methylenedioxy Substituents within Chalcone Architectures

The methylenedioxy group, a five-membered ring containing two oxygen atoms fused to a benzene (B151609) ring, is a common structural motif in many natural products. hmdb.ca When incorporated into a chalcone's structure, this group can significantly influence its physicochemical properties and biological activity.

Piperonal (3,4-methylenedioxybenzaldehyde) is a naturally occurring aldehyde that is frequently used as a precursor for the B-ring of synthetic chalcones. ajpps.orghmdb.caresearchgate.net The presence of the 3,4-methylenedioxy moiety on Ring B has been associated with various pharmacological activities. Similarly, placing the methylenedioxy group on Ring A (as a 3',4'-methylenedioxy substituent) is another strategy explored by chemists. nih.govgoogle.commdpi.com Studies on different chalcone derivatives have indicated that this substituent can play a role in their anticancer and antifungal activities. google.commdpi.com The rigid, planar nature of the methylenedioxy ring can affect how the molecule binds to biological targets, potentially enhancing its efficacy or altering its mechanism of action.

Research Context of 3,4-Methylenedioxy-4'-phenylchalcone within Contemporary Chalcone Science

The specific compound this compound emerges from the systematic exploration of structure-activity relationships in medicinal chemistry. Its design represents a logical combination of well-understood structural motifs to create a novel molecular entity. The synthesis would involve a Claisen-Schmidt condensation between 3,4-methylenedioxybenzaldehyde (piperonal) and 4-phenylacetophenone.

This structure combines two key features:

The 3,4-methylenedioxy group on Ring B: A feature borrowed from natural products, known to contribute to the bioactivity of various compounds.

The 4'-phenyl group on Ring A: This substituent represents a significant structural modification, creating a biphenyl (B1667301) system. Such extensions are known to increase the size and lipophilicity of the molecule, which can influence its interaction with biological targets and its membrane permeability. researchgate.net

The research context for a molecule like this compound is therefore rooted in the rational design of new bioactive agents. By combining a naturally inspired moiety with a synthetic modification that alters the steric and electronic profile of the scaffold, researchers aim to probe new areas of chemical space. This approach seeks to identify novel derivatives with potentially improved or unique pharmacological profiles compared to simpler, previously studied chalcones. While extensive research on this specific compound is not widely documented, its structure places it squarely within the ongoing scientific endeavor to expand the therapeutic potential of the chalcone family. ajpps.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O3/c23-20(12-6-16-7-13-21-22(14-16)25-15-24-21)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-14H,15H2/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKKNZVPDKSGIX-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42580-60-9 | |

| Record name | 3,4-METHYLENEDIOXY-4'-PHENYLCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Mechanistic Insights of 3,4 Methylenedioxy 4 Phenylchalcone Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 3,4-Methylenedioxy-4'-phenylchalcone have demonstrated notable anticancer and antiproliferative effects through various mechanisms of action. These compounds have been shown to interfere with cancer cell growth and survival by modulating critical cellular processes. nih.gov

Modulation of Cell Cycle Progression

A key aspect of the anticancer activity of chalcone (B49325) derivatives lies in their ability to disrupt the normal cell cycle progression in cancer cells. For instance, a novel chalcone derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27), has been shown to inhibit the growth of prostate cancer cells by inducing cell cycle arrest. nih.gov This arrest prevents the cancer cells from dividing and proliferating. Research on other chalcone derivatives has shown that they can induce cell cycle arrest at the G2/M phase in various cancer cell lines, including HL-60 and H460 cells. nih.gov This effect is often linked to the activation of tumor suppressor proteins like p53, which plays a crucial role in controlling cell division and apoptosis. mdpi.comresearchgate.net

Induction of Apoptosis Pathways

A primary mechanism through which chalcone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov In human breast adenocarcinoma cells (MCF-7), specific chalcones were found to elicit apoptosis, as evidenced by multiparameter cytotoxicity assays and the activation of caspases-3/7, -8, and -9. nih.govresearchgate.net The induction of apoptosis is often associated with an increase in reactive oxygen species (ROS) levels within the cancer cells, which leads to cellular damage and triggers the apoptotic cascade. nih.gov Furthermore, some chalcones have been observed to cause a marked reduction in mitochondrial membrane potential and an increase in cytochrome c release, key events in the intrinsic apoptotic pathway. researchgate.net

Regulation of Gene Expression (e.g., Nrf2)

Chalcone derivatives have been found to modulate the expression of key genes involved in cellular defense and survival, notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, collectively known as the antioxidant response element (ARE). mdpi.commdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. However, certain chalcones can induce the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of protective genes like NAD(P)H:quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). mdpi.commdpi.com For example, the chalcone analog 1-(2,3,4-trimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-acrylketone (Tak) was shown to activate Nrf2 and increase the expression of phase II enzymes, thereby protecting neuronal cells from oxidative stress. nih.govnih.govresearchgate.net

Investigation of Cytochrome P450 Enzyme Involvement in Bioactivation

The methylenedioxy group present in this compound is significant in the context of drug metabolism, particularly its interaction with cytochrome P450 (CYP450) enzymes. nih.gov These enzymes are crucial for the metabolism of a vast number of xenobiotics. nih.gov Compounds containing a methylenedioxyphenyl group can act as mechanism-based inhibitors of CYP450 enzymes. researchgate.net This occurs through the formation of a metabolic-intermediate complex with the heme iron of the enzyme, which can lead to time-dependent inhibition. nih.govresearchgate.net While some CYP450 subfamilies are primarily involved in deactivation, others, such as CYP1A, 1B, and 2E, are known to be responsible for the bioactivation of many chemicals. nih.gov The interaction of methylenedioxyphenyl compounds with CYP450 can therefore influence their own metabolic fate and potentially their biological activity. researchgate.net

Inhibition of Nuclear Factor-kappaB (NF-κB) Activation

Nuclear Factor-kappaB (NF-κB) is a crucial transcription factor that regulates various cellular processes, including inflammation, immune responses, and cell survival. nih.gov Chronic activation of NF-κB is a hallmark of many cancers. Chalcones have been identified as potent inhibitors of NF-κB activation. nih.gov They can suppress NF-κB activation induced by various inflammatory agents and carcinogens. nih.gov The mechanism of inhibition often involves preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By blocking IκB degradation, chalcones prevent the translocation of NF-κB to the nucleus, thereby inhibiting its transcriptional activity. nih.gov For instance, certain chalcones have been shown to significantly suppress the expression of inflammatory enzymes like iNOS and COX-2 through the NF-κB/JNK signaling pathway. rsc.org

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial and antifungal activities. mdpi.comnih.gov These compounds have shown efficacy against a range of pathogens, including bacteria and fungi that are resistant to conventional antibiotics.

The antibacterial effect of chalcones is often attributed to the presence of hydroxyl groups on the aromatic rings. nih.gov Synthesized chalcones have shown significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, with minimum inhibitory concentration (MIC) values ranging from 25-200 μg/ml. nih.gov Furthermore, these compounds have demonstrated synergistic effects with conventional non-β-lactam antibiotics like ciprofloxacin, gentamicin, and trimethoprim/sulphamethoxazole, enhancing their efficacy. nih.gov

In the realm of antifungal activity, 3',4'-methylenedioxychalcone derivatives have been shown to be effective against phytopathogenic fungi such as Monilinia fructicola, which causes brown rot in stone fruits. mdpi.com The presence of methoxy (B1213986) and hydroxyl substitutions on the B ring of the chalcone structure appears to be key for their bioactivity. mdpi.com One particular derivative, designated as compound F, exhibited potent antifungal activity, with an EC50 value of 20.61 µg/mL for inhibiting mycelial growth and a MIC of <10 µg/mL for inhibiting conidial germination. mdpi.com The mechanism of action is thought to involve the inhibition of the succinate (B1194679) dehydrogenase enzyme in the fungus. mdpi.com

**Table 1: Antifungal Activity of 3',4'-Methylenedioxychalcone Derivatives against *Monilinia fructicola***

| Compound | Mycelial Growth Inhibition (EC50 µg/mL) | Conidial Germination Inhibition (MIC µg/mL) |

|---|---|---|

| A | 72.09 | <10 |

| B | 72.65 | >100 |

| C | >100 | <10 |

| F | 20.61 | <10 |

Data sourced from a study on the effect of 3′,4′-Methylenedioxychalcone derivatives on Monilinia fructicola. mdpi.com

Table 2: Antibacterial Activity of Synthesized Chalcones against MRSA

| Compound | MIC Range (µg/ml) |

|---|---|

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | 25-200 |

| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | 25-200 |

| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | 25-200 |

Data represents the range of Minimum Inhibitory Concentration (MIC) values against 19 clinical isolates of MRSA and a control strain. nih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of chalcones have demonstrated notable antibacterial properties against a range of bacterial strains. The antimicrobial efficacy of these compounds is often attributed to the α,β-unsaturated keto group and is influenced by the presence and position of various functional groups on the phenyl rings. ceon.rs

Research into a series of chalcone derivatives has revealed their potential to inhibit both Gram-positive and Gram-negative bacteria. For instance, certain synthetic chalcones have shown good antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 62.50 to 1000 µg/mL. gsconlinepress.com Specifically, some derivatives have exhibited excellent activity against Bacillus subtilis. gsconlinepress.com

The structural features of chalcones, such as the presence of hydroxyl groups, are known to contribute to their antibacterial effects. nih.gov Studies have shown that chalcones with a free hydroxyl group in the 2' position of the B ring can exert significant anti-MRSA (methicillin-resistant Staphylococcus aureus) effects. nih.gov While many studies focus on a broad range of chalcones, the core structure of this compound provides a valuable scaffold for developing new antibacterial agents. Further investigation into specific derivatives of this compound is crucial to delineate their precise spectrum of activity and mechanism of action against clinically relevant bacterial pathogens.

Antibacterial Activity of Chalcone Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | gsconlinepress.com |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2- hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | gsconlinepress.com |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2- hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | gsconlinepress.com |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2- hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 125 | gsconlinepress.com |

| 1,3- Bis-(2-hydroxy-phenyl)-propenone | MRSA | 25-200 | nih.gov |

| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 25-200 | nih.gov |

| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 25-200 | nih.gov |

Antifungal Properties: Inhibition of Mycelial Growth and Conidial Germination

Synthetic derivatives of 3',4'-Methylenedioxychalcone have been shown to possess significant antifungal activity. A study investigating their effects on Monilinia fructicola, the fungus responsible for brown rot in stone fruits, demonstrated their ability to inhibit both mycelial growth and conidial germination. mdpi.com

One particular derivative, identified as compound F in the study, which contains methoxy and hydroxyl substituents on the B ring, exhibited the most potent antifungal activity. mdpi.com This compound displayed an EC50 value of 20.61 µg/mL for mycelial growth and a Minimum Inhibitory Concentration (MIC) of <10 µg/mL for conidial germination. mdpi.com The presence of the 3,4-methylenedioxy group on the A ring is a key feature for this activity. mdpi.com The antifungal action is thought to be associated with the lipophilicity of the compounds, which allows for diffusion through the fungal cell membrane, and their interaction with enzymes crucial for fungal survival, such as succinate dehydrogenase. mdpi.com

Antifungal Activity of a 3',4'-Methylenedioxychalcone Derivative (Compound F) against Monilinia fructicola

| Activity | Value | Reference |

|---|---|---|

| EC50 (Mycelial Growth) | 20.61 µg/mL | mdpi.com |

| MIC (Conidial Germination) | <10 µg/mL | mdpi.com |

Anti-inflammatory Actions

Chalcones and their derivatives are recognized for their anti-inflammatory properties. nih.govnih.gov These compounds can modulate various inflammatory pathways, contributing to their therapeutic potential. Their anti-inflammatory effects are often linked to their ability to inhibit enzymes involved in the inflammatory cascade and to scavenge reactive oxygen species.

Inhibition of Lipoxygenase (LOX) Activity

A key mechanism underlying the anti-inflammatory action of chalcones is the inhibition of lipoxygenase (LOX) enzymes. nih.gov LOXs are involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. mdpi.com Several chalcone derivatives have been shown to be effective inhibitors of LOX. nih.govdovepress.com

Studies on 3,4-dihydroxychalcones have demonstrated their potent inhibitory effects on 5-lipoxygenase. nih.gov The inhibitory activity is often associated with the antioxidant properties of these compounds. The substitution pattern on the chalcone scaffold plays a crucial role in determining the potency of LOX inhibition. For example, 2',5'-disubstituted 3,4-dihydroxychalcones with hydroxy or alkoxy groups have shown optimal inhibition of cyclooxygenase, another key enzyme in the inflammatory process. nih.gov The 3,4-methylenedioxy group, being structurally related to the 3,4-dihydroxy functionality, suggests that derivatives of this compound could also be potent LOX inhibitors, warranting further investigation.

Antimalarial Potential against Plasmodium falciparum

Chalcone derivatives have emerged as a promising class of compounds with significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov The presence of allyloxy, hydroxy, and alkoxy functional groups on the chalcone scaffold has been shown to enhance their antimalarial efficacy. researchgate.netfao.org

In vitro studies have demonstrated that certain chalcone derivatives exhibit excellent antiplasmodial activity against chloroquine-sensitive strains of P. falciparum. One study reported a derivative with an IC50 value of 0.59 μM. researchgate.netfao.org Molecular docking studies suggest that these compounds may exert their antimalarial effect by binding to parasitic enzymes such as dihydrofolate reductase–thymidylate synthase (DHFR-TS). researchgate.netfao.org The 3,4-methylenedioxy moiety is a common feature in some biologically active chalcones, and its incorporation into novel derivatives could lead to the development of potent new antimalarial agents.

Antimalarial Activity of a Chalcone Derivative against Plasmodium falciparum

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Chalcone Derivative 3b | 0.59 | researchgate.netfao.org |

Neuroprotective and Anti-Alzheimer's Effects

Chalcone derivatives are being explored as multifunctional agents for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Their neuroprotective effects are attributed to a variety of mechanisms, including the inhibition of amyloid-β (Aβ) aggregation, antioxidant activity, and metal chelation. nih.govresearchgate.net

Several synthetic chalcone derivatives have been shown to effectively inhibit self-induced Aβ1-42 aggregation, a key pathological event in Alzheimer's disease. nih.govresearchgate.net Some derivatives have demonstrated over 90% inhibition of Aβ aggregation at a concentration of 20 µM. nih.govresearchgate.net Furthermore, these compounds can disaggregate existing Aβ fibrils. nih.govresearchgate.net The neuroprotective properties of chalcones also stem from their ability to reverse Aβ-induced cell damage and ameliorate memory impairment. nih.govresearchgate.net The versatile chalcone scaffold, including that of this compound, offers a promising starting point for the design of novel therapeutics for Alzheimer's disease.

Relevance in Amyloid Disease Research, referencing Bis(3,4-methylenedioxy)chalcone

Amyloid diseases, such as Alzheimer's disease (AD), are characterized by the misfolding and aggregation of specific proteins into amyloid plaques, which contribute to cellular dysfunction and tissue damage. nih.govnih.gov A primary focus of research in AD is the aggregation of amyloid-beta (Aβ) peptides, which form extracellular senile plaques, a pathological hallmark of the disease. nih.govscienceopen.com Chalcones, a class of compounds that form the central core of many flavonoids, have emerged as a promising scaffold for developing agents to combat AD. nih.govresearchgate.net

Researchers are investigating various chalcone derivatives for their potential to inhibit the formation of Aβ plaques. nih.govnih.gov Among these, Bis(3,4-methylenedioxy)chalcone is specifically noted as an aromatic compound utilized in the study of amyloid diseases. scbt.com The core strategy involves designing molecules that can interfere with the Aβ aggregation process. Studies have shown that certain synthetic chalcone derivatives can effectively inhibit self-induced Aβ aggregation and even disassemble pre-formed fibrils. nih.gov This inhibitory activity is a key focus in the development of disease-modifying therapies for AD. nih.gov

The development of dimeric or "bis-chalcone" structures represents a strategic approach to enhance the therapeutic potential of these compounds. rsc.orgnih.gov By linking two chalcone units, researchers aim to increase the binding affinity and specificity of the molecule for Aβ aggregates. rsc.org This approach has been explored in the development of imaging probes for AD, where high affinity for Aβ plaques is crucial for detection. rsc.org The research into various derivatives highlights the versatility of the chalcone scaffold in targeting the amyloid cascade. nih.govresearchgate.net

| Chalcone Derivative | Key Finding | Measurement | Source |

|---|---|---|---|

| (2E)-3-[4-(dimethylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one (3g) | Inhibited self-induced Aβ1-42 aggregation. | 94.5% inhibition at 20 μM | nih.govresearchgate.net |

| 4-[125I]iodo-4′-dimethyamino-chalcone ([125I]3) | Showed high binding affinity to synthetic Aβ(1–42) aggregates. | Kd = 4.2 ± 1.1 nM | nih.gov |

| 68Ga-DT(Ch)2 (A homodimeric chalcone conjugate) | Demonstrated high binding affinity on Aβ42 aggregates. | Ki = 4.18 ± 0.62 nM | rsc.org |

Activation of CREB-Mediated Neuroprotection Pathways

The cAMP-response-element binding protein (CREB) is a crucial nuclear transcription factor that plays a significant role in neuronal survival, plasticity, and memory. mdpi.comnih.gov Downregulation of the CREB signaling pathway is a mechanism implicated in the neurodegeneration observed in Alzheimer's disease. nih.govnih.gov Consequently, enhancing CREB activity is considered a potential therapeutic strategy to counteract the neurotoxic effects associated with the disease. nih.govscienceopen.com

Specific chalcone derivatives have been identified as potent activators of CREB-mediated gene expression. nih.govnih.gov For instance, studies on novel coumarin-chalcone hybrids have demonstrated their ability to increase CREB phosphorylation. nih.gov This activation is not direct but is mediated through the stimulation of several upstream kinase signaling pathways. Research has shown that these compounds can trigger the phosphorylation of key kinases such as Protein Kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and Extracellular signal-regulated kinase (ERK). nih.govscienceopen.com These activated kinases, in turn, phosphorylate CREB, enabling it to initiate the transcription of target genes. nih.govmdpi.com

The activation of CREB by these chalcone derivatives leads to the upregulation of important downstream neuroprotective and anti-apoptotic genes. nih.gov Two notable examples are brain-derived neurotrophic factor (BDNF) and B-cell lymphoma 2 (BCL2). nih.govmdpi.com BDNF is essential for neuronal survival and function, while BCL2 is a key regulator that prevents programmed cell death (apoptosis). nih.gov By promoting the expression of these genes, chalcone derivatives can exert neuroprotective effects, helping to shield neurons from the damage induced by Aβ and other toxic insults in the context of neurodegenerative disease. nih.govscienceopen.com The ability of these compounds to engage the CREB pathway underscores their potential as multifunctional agents for AD therapy. nih.gov

| Compound | Upstream Kinase Activated | Downstream Target Upregulated | Effect | Source |

|---|---|---|---|---|

| Coumarin-Chalcone Derivative (LM-021) | Protein Kinase A (PKA) | Phosphorylated CREB (pCREB) | Enhances CREB-mediated gene expression, leading to neuroprotection. | nih.govscienceopen.comnih.gov |

| CaMKII | Brain-Derived Neurotrophic Factor (BDNF) | |||

| ERK | BCL2 Apoptosis Regulator |

Structure Activity Relationship Sar and Structural Optimization of 3,4 Methylenedioxy 4 Phenylchalcone Scaffolds

Role of the 3,4-Methylenedioxy Moiety in Modulating Diverse Biological Activities

The 3,4-methylenedioxy group, a five-membered ring fused to the A phenyl ring, plays a crucial role in determining the biological profile of chalcone (B49325) derivatives. Research has demonstrated that this moiety can confer significant bioactivity, sometimes even in the absence of other substitutions on the chalcone framework.

In the context of antifungal activity, studies have shown that the presence of the 3,4-methylenedioxy group on the A ring is a key determinant of efficacy. nih.gov For instance, certain 3',4'-methylenedioxychalcone derivatives were found to be active against the conidia of Monilinia fructicola, a fungus responsible for brown rot in fruit. nih.gov Notably, some chalcones containing this motif on the A ring exhibited antifungal properties even without any substituents on the B ring, suggesting the 3,4-methylenedioxy group itself is sufficient to impart activity. nih.gov

Furthermore, this moiety is integral to the antitumor potential of certain chalcone derivatives. Patent literature describes 3',4'-methylenedioxy chalcone derivatives synthesized for their application in tumor suppression. nih.gov These compounds demonstrated in-vitro activity against various tumor cell lines, indicating that this specific substitution pattern on the A ring is a valuable feature for the development of novel anticancer agents. nih.gov The flexible molecular structure of chalcones allows them to bind to different biological receptors, and the 3,4-methylenedioxy group appears to be a favorable substitution for enhancing these interactions in specific therapeutic areas. nih.gov

Influence of the 4'-Phenyl Substitution and its Conformational Impact on Efficacy and Selectivity

The substitution of a phenyl group at the 4'-position of the B ring creates a biphenyl-based chalcone structure, which significantly influences the molecule's size, lipophilicity, and spatial conformation, thereby affecting its biological efficacy and selectivity.

Biphenyl-based chalcones have been investigated for their anticancer properties. A study involving a series of biphenyl (B1667301) chalcones demonstrated preferential growth inhibition against aggressive human breast cancer cell lines (MDA-MB-231). nih.gov Some compounds in this series proved to be more potent anticancer agents than the standard drug tamoxifen (B1202) against this specific cell line. nih.gov The mode of action was determined to involve the induction of apoptosis, cell cycle arrest, and the loss of mitochondrial membrane potential, highlighting the potent biological effects conferred by this structural arrangement. nih.gov

Conformational Dynamics and Geometric Isomerism (E/Z) in Biological Interactions

In the vast majority of cases, the E isomer is thermodynamically more stable and is, therefore, the predominant configuration found in both natural and synthetic chalcones. researchgate.netbiointerfaceresearch.com The instability of the Z isomer is attributed to significant steric hindrance between the carbonyl group and the A-ring, which forces the molecule into a less favorable, higher-energy conformation. biointerfaceresearch.com Synthetic procedures, such as the common Claisen-Schmidt condensation, almost exclusively yield the more stable E isomer. journaljabb.com

The rigid geometry of the E isomer ensures a specific spatial orientation of the A and B phenyl rings. This defined three-dimensional structure is essential for precise interactions with biological macromolecules. Computational studies, including conformational analyses and molecular dynamics simulations, are used to investigate the lowest-energy conformations and how the molecule interacts with active sites of enzymes or receptors. mdpi.com The specific geometry conferred by the E configuration is a key aspect of the pharmacophore, ensuring that the substituent groups on the phenyl rings are positioned correctly to engage in hydrogen bonding, hydrophobic, or electrostatic interactions with the target.

Exploration of Substituent Effects on the A and B Phenyl Rings for Potency Enhancement

The potency and selectivity of chalcones can be finely tuned by introducing various substituents onto the A and B phenyl rings. The electronic properties (electron-donating or electron-withdrawing) and lipophilicity of these substituents play a significant role in modulating biological activity. nih.gov

Electron-releasing groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), have been shown to increase the biological activity of chalcones in several contexts. nih.gov For instance, in antifungal applications, the presence of methoxyl groups on the B ring at the C-3 and C-4 positions is a shared feature among the more active 3',4'-methylenedioxychalcone derivatives. nih.gov The introduction of both methoxy and hydroxyl groups can enhance antifungal properties, possibly by increasing the lipophilicity of the compounds, which allows for better diffusion through the fungal cell membrane. nih.gov Similarly, for neuroprotective effects, the efficacy of chalcones was found to increase with hydroxyl moieties, presumably due to increased electron density and favorable bonding energy. nih.gov

Conversely, the introduction of electron-withdrawing groups, particularly halogens like chlorine (-Cl) and bromine (-Br), can also enhance potency. Halogen substituents have been noted to improve the antifungal efficacy of chalcones. nih.gov In the context of anticancer activity, substitutions on the B-ring can be critical. One study found that a 4-bromo or 4-methoxy substituent on ring A, combined with a 4-fluorophenyl group on ring B, resulted in a potent inhibitor of the enzyme butyrylcholinesterase (BChE). journaljabb.com

The following table summarizes the observed effects of various substituents on the biological activities of chalcone derivatives.

| Substituent Group | Position | Biological Activity | Observed Effect | Reference(s) |

| Methoxy (-OCH₃) | B-Ring (C-3, C-4) | Antifungal | Potency enhancement | nih.gov |

| Hydroxyl (-OH) | B-Ring | Antifungal, Neuroprotective | Potency enhancement | nih.govnih.gov |

| Halogens (-Br, -Cl) | General | Antifungal | Efficacy improvement | nih.gov |

| 4-Fluorophenyl | B-Ring | BChE Inhibition | Potent inhibition (with specific A-ring subs.) | journaljabb.com |

| Amino (-NH₂) | A-Ring (4'-position) | Anti-inflammatory, Antimicrobial | Significant activity observed | researchgate.net |

Key Pharmacophoric Requirements for Specific Biological Targets of 3,4-Methylenedioxy-4'-phenylchalcone Derivatives

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For chalcone derivatives, several key pharmacophoric features have been identified that are crucial for their diverse biological activities.

The α,β-Unsaturated Carbonyl System : This enone moiety is arguably the most critical pharmacophoric feature of the chalcone scaffold. ekb.eg It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in proteins. nih.gov This reactivity is essential for many of the observed biological effects, including anticancer activity, as it allows the chalcone to irreversibly bind to and inhibit target enzymes or proteins. ekb.egnih.gov The double bond of the enone system is considered essential for anticancer activity. nih.gov

Aryl Ring Spatial Orientation : The relative positioning of the two aromatic rings is vital for receptor binding. For antitubulin activity, which disrupts cancer cell proliferation, a "butterfly model" has been proposed. This model suggests that appropriately substituted phenyl rings maintain a fixed distance between their centers, creating a specific three-dimensional shape that mimics other known tubulin inhibitors. researchgate.net

Substitution Patterns for Specific Targets : The nature and position of substituents on the A and B rings define the selectivity for different biological targets.

Anticancer Activity : For certain anticancer chalcones, a combination of pharmacophores, such as a chalcone scaffold and a sulfonamide moiety, can lead to potent activity.

Cholinesterase Inhibition : For targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), specific substitution patterns are required. For instance, derivatives containing amino groups have shown potent AChE inhibition. journaljabb.com The position of these substitutions is also critical; para-substituted amines showed more potent inhibition than meta-substituted ones. journaljabb.com

Antifungal Activity : As previously noted, the 3,4-methylenedioxy group on the A-ring and hydroxyl or methoxy groups on the B-ring are key pharmacophoric elements for potent antifungal agents. nih.gov

These requirements underscore that while the core chalcone structure provides the basic framework, the specific decoration of the aromatic rings with functional groups is what ultimately determines the compound's therapeutic potential and its specific molecular target.

Computational and Theoretical Studies on 3,4 Methylenedioxy 4 Phenylchalcone

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

Studies on a series of synthesized 3',4'-methylenedioxychalcone derivatives have utilized molecular docking to investigate their binding affinity with potential protein targets. mdpi.com The binding energy, typically measured in kcal/mol, is a key output of these simulations, with a more negative value indicating a more stable and energetically favorable ligand-receptor complex. mdpi.com

For instance, in a docking study with the enzyme succinate (B1194679) dehydrogenase, different substituents on the B-ring of the 3',4'-methylenedioxychalcone scaffold resulted in a range of binding energies. One derivative, designated as Compound F (containing methoxy (B1213986) and hydroxyl groups on the B-ring), exhibited the lowest binding energy score at -6.9 kcal/mol. mdpi.com This suggests a strong and favorable interaction with the enzyme's active site. Another derivative, Compound C (with a p-methoxybenzaldehyde precursor), showed a higher binding energy of -5.52 Kcal/mol. mdpi.com The interactions observed in these docking simulations often involve hydrogen bonds and other non-covalent interactions with specific amino acid residues within the protein's binding pocket. mdpi.com

| Compound | Description | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Compound F | 3',4'-methylenedioxychalcone derivative with methoxy and hydroxyl substitutions | -6.9 | mdpi.com |

| Compound C | 3',4'-methylenedioxychalcone derivative from p-methoxybenzaldehyde | -5.52 | mdpi.com |

Through molecular docking, potential molecular targets for 3,4-methylenedioxychalcone derivatives have been identified.

Succinate Dehydrogenase (SDH): This enzyme, also known as mitochondrial complex II, is a crucial component of both the Krebs cycle and the electron transport chain. mdpi.com Its vital role in fungal respiration makes it an ideal target for the development of fungicides. mdpi.com Docking analyses have been performed to evaluate the interactions between 3',4'-methylenedioxychalcone derivatives and SDH, using the crystal structure with PDB ID 2FBW. mdpi.com The favorable binding energy observed for Compound F (-6.9 kcal/mol) suggests that SDH is a promising molecular target for this class of compounds. mdpi.com

Glucosamine-6-phosphate Synthase (GlcN-6-P synthase): This enzyme is a well-established target for the development of antimicrobial agents because it catalyzes a rate-limiting step in the biosynthesis of the fungal cell wall. nih.govnih.gov While numerous inhibitors have been investigated against GlcN-6-P synthase, specific molecular docking studies focusing on 3,4-Methylenedioxy-4'-phenylchalcone were not identified in the searched literature. nih.govresearchgate.netresearchgate.net However, given its role as a key fungal enzyme, it remains a potential target of interest for this and other classes of antifungal compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Both 2D-QSAR and 3D-QSAR models have been developed for various series of chalcone (B49325) derivatives to understand the structural requirements for their biological activities, such as antimicrobial or enzyme inhibitory effects. researchgate.netnih.gov

2D-QSAR: These models correlate biological activity with physicochemical properties or topological indices that can be calculated from the 2D representation of the molecule. These descriptors can include parameters related to the molecule's shape, size, and electronic properties. nih.gov

3D-QSAR: These approaches take the three-dimensional structure of the molecules into account. They require the alignment of the set of molecules and calculate interaction fields around them to explain the relationship with their biological activity. nih.govresearchgate.net These methods provide a more detailed and spatially-oriented understanding of structure-activity relationships. mdpi.com

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that explains the biological activity of molecules based on their 3D steric and electrostatic properties. researchgate.netresearchgate.net In a CoMFA study, a set of structurally related compounds are aligned, and their surrounding steric (shape- and size-related) and electrostatic (charge distribution-related) fields are calculated at various points on a 3D grid. nih.gov

The results are often visualized as contour maps, which highlight regions where modifications to the molecule's structure would likely lead to a change in biological activity. researchgate.net

Steric Contour Maps: These maps show areas where bulky groups may increase (favorable regions) or decrease (unfavorable regions) the compound's activity.

Electrostatic Contour Maps: These maps indicate where positive or negative charges are favorable or unfavorable for activity.

For various chalcone series, CoMFA has been successfully applied to derive robust models with good predictive power, helping to guide the design of new derivatives with enhanced potency. nih.govresearchgate.net

QSAR models rely on the calculation of theoretical molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net By developing a regression model that correlates these descriptors with the observed biological activity of a training set of compounds, the activity of new, untested compounds can be predicted. nih.gov

For chalcone derivatives, a wide range of descriptors have been explored, including:

Topological descriptors: Related to the connectivity and branching of the molecule.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, which relate to the molecule's electronic properties.

Constitutional descriptors: Based on the elemental composition of the molecule.

Geometrical descriptors: Describing the 3D shape of the molecule.

Successful QSAR models for chalcones have demonstrated satisfactory statistical parameters, such as high squared correlation coefficients (r²) and cross-validated squared correlation coefficients (q²), indicating a good relationship between the chosen descriptors and the biological activity. researchgate.netnih.gov

Density Functional Theory (DFT) for Conformational Analysis and Electronic Properties

DFT calculations also provide valuable information about the electronic properties of chalcones, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the electron density distribution and are instrumental in identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov While specific DFT studies focusing exclusively on this compound are not extensively detailed in the available literature, the general principles derived from DFT studies of other chalcones are applicable. These studies consistently use hybrid functionals like B3LYP with various basis sets to achieve accurate predictions of molecular geometry and electronic parameters. nih.govresearchgate.netepstem.net

Table 1: Representative Electronic Properties of Chalcone Derivatives Calculated by DFT

| Chalcone Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| p-tolyl derivative | -6.0854 | -2.3148 | 3.7374 |

| p-bromophenyl derivative | -6.1382 | -2.5388 | 3.5994 |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one (in DMSO) | Not Specified | Not Specified | 3.750 |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one (in water) | Not Specified | Not Specified | 3.747 |

This table presents data from studies on various chalcone derivatives to illustrate the typical values obtained through DFT calculations. Data sourced from multiple references. nih.gov

In Silico Screening and Rational Virtual Library Design

In silico screening has become an indispensable technique in the rational design and discovery of novel therapeutic agents based on the this compound scaffold. mdpi.com This computational approach allows for the rapid evaluation of large virtual libraries of compounds against specific biological targets, saving significant time and resources compared to traditional high-throughput screening. nih.gov

A notable application of this is seen in the study of 3′,4′-methylenedioxychalcone derivatives as potential antifungal agents. mdpi.com In this research, a virtual library of derivatives was designed and subjected to molecular docking studies to predict their binding affinity to the enzyme succinate dehydrogenase (SDH), a crucial component in the fungal respiratory chain. mdpi.com Molecular docking simulations calculate the binding energy and visualize the interactions between the chalcone derivatives (ligands) and the active site of the target protein. mdpi.comnih.gov

Table 2: Binding Energy Scores of 3′,4′-Methylenedioxychalcone Derivatives with Succinate Dehydrogenase (SDH)

| Compound | Substituents on B Ring | Binding Energy (kcal/mol) |

| Compound F | 3-methoxy, 4-hydroxyl | -6.9 |

| Carboxin (Native Ligand) | Not Applicable | -6.9 |

This table showcases the results of a molecular docking study, comparing the binding affinity of a lead chalcone derivative to that of the native ligand of the succinate dehydrogenase enzyme. mdpi.com

Future Perspectives in 3,4 Methylenedioxy 4 Phenylchalcone Research

Strategic Development as Lead Compounds for Advanced Drug Discovery

The 3,4-methylenedioxychalcone framework serves as a valuable starting point, or "lead compound," for the development of new drugs. guidechem.comnih.gov Its inherent biological activities, including antifungal and antitumor properties, make it an attractive scaffold for medicinal chemists. mdpi.comgoogle.com The strategic development of these chalcones involves leveraging their core structure to design and synthesize new molecules with improved therapeutic properties.

Research has demonstrated that derivatives of 3',4'-methylenedioxychalcone exhibit significant antitumor activity. google.com In preclinical studies, certain derivatives have shown potent inhibitory effects on various human cancer cell lines, including lung (A549), colon (SW620), and liver (HepG2) cancer cells. Notably, the antitumor activity of these compounds was found to be superior to the established chemotherapy drug 5-fluorouracil, highlighting their potential as a novel class of anticancer agents. google.com This provides a strong rationale for their continued development in oncology.

Furthermore, the chalcone (B49325) structure is a key pharmacophore for creating hybrid molecules. nih.gov This strategy involves combining the chalcone scaffold with other known bioactive molecules to create a single compound with a dual or multi-target mechanism of action, potentially leading to enhanced efficacy and overcoming drug resistance. nih.govresearchgate.net The flexibility of the chalcone core allows for structural modifications aimed at optimizing pharmacological action while minimizing toxicity. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While initial research has identified promising therapeutic areas for 3,4-methylenedioxy-4'-phenylchalcone derivatives, a significant opportunity lies in the exploration of novel biological targets. The broad bioactivity of chalcones suggests they may interact with a wide array of cellular proteins and pathways. guidechem.com

In the context of antifungal research, derivatives of 3',4'-methylenedioxychalcone have been shown to inhibit the mycelial growth and conidial germination of the phytopathogenic fungus Monilinia fructicola, which causes brown rot in stone fruits. mdpi.com In silico molecular docking studies suggest that these compounds may act by targeting the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. mdpi.comresearchgate.net This inhibition of a vital cellular process presents a clear mechanism for their antifungal effects and opens the door to developing new agricultural fungicides or even clinical antifungal agents.

Beyond their established anticancer and antifungal activities, the structural features of these chalcones make them candidates for addressing other diseases. The chalcone family has been investigated for a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Future research could employ techniques such as proteomics and cellular screening assays to identify new protein binding partners for this compound derivatives, thereby uncovering novel mechanisms of action and expanding their potential therapeutic applications into areas like neurodegenerative or cardiovascular diseases. guidechem.comter-arkhiv.ru

Advanced Derivatization Approaches for Enhanced Efficacy, Selectivity, and Bioavailability

The therapeutic potential of a lead compound is critically dependent on its efficacy, selectivity towards the biological target, and its pharmacokinetic properties (bioavailability). Advanced derivatization, the chemical modification of the lead structure, is a cornerstone of drug development aimed at optimizing these characteristics. nih.gov For the this compound scaffold, such modifications can be systematically applied to its aromatic rings and the α,β-unsaturated carbonyl bridge. ekb.eg

Studies on 3',4'-methylenedioxychalcone derivatives have already shown how specific substitutions can dramatically influence biological activity. For instance, in antifungal studies against M. fructicola, the addition of methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups to the B-ring of the chalcone structure significantly enhanced its potency. mdpi.com One particular derivative, designated Compound F, which incorporated these groups, exhibited the most potent antifungal activity among the tested series. mdpi.com This demonstrates that targeted modifications can amplify the desired therapeutic effect.

Future derivatization strategies could include:

Molecular Hybridization : Fusing the chalcone scaffold with other pharmacologically active moieties, such as coumarin (B35378) or pyrimidine, to create hybrid compounds with potentially synergistic or dual-target activities. nih.govnih.gov

Bioisosterism : Replacing certain functional groups with others that have similar physical or chemical properties to improve target binding or metabolic stability without losing efficacy. nih.gov

Prodrug Development : Modifying the chalcone structure to create an inactive prodrug that is converted into the active form within the body. This approach can be used to overcome issues of poor water solubility or bioavailability, which can limit the clinical use of some chalcone derivatives. nih.gov

These advanced chemical strategies are essential for transforming a promising lead compound into a viable drug candidate with an optimized therapeutic profile.

| Compound | Substitutions on B-Ring | Mycelial Growth EC₅₀ (µg/mL) | Conidial Germination MIC (µg/mL) |

|---|---|---|---|

| A | None | 72.09 | <10 |

| B | 3-methoxy | 72.65 | 50 |

| C | 4-methoxy | Active (EC₅₀ not specified) | <10 |

| D | 3,4-dimethoxy | Inactive | <10 |

| F | 3-methoxy, 4-hydroxyl | 20.61 | <10 |

Integration of Combinatorial Chemistry and High-Throughput Screening Approaches in Research

The traditional process of synthesizing and testing new compounds one by one is time-consuming and inefficient. Modern drug discovery increasingly relies on the integration of combinatorial chemistry and high-throughput screening (HTS) to accelerate the identification and optimization of lead compounds. researchgate.net These technologies are particularly well-suited for exploring the therapeutic potential of the this compound scaffold.

Combinatorial chemistry is a powerful synthetic strategy that allows for the rapid creation of a large number of different but structurally related molecules, known as a compound library. researchgate.net Starting with the core 3,4-methylenedioxychalcone structure, chemists can systematically vary the substituents on both aromatic rings using a range of building blocks. This parallel synthesis approach can generate hundreds or thousands of unique derivatives in a fraction of the time required by conventional methods. researchgate.net

Once a library of chalcone derivatives is synthesized, high-throughput screening (HTS) can be employed to rapidly evaluate their biological activity against specific targets. HTS uses automated robotics and sensitive detection methods to test the entire compound library simultaneously in a miniaturized format. researchgate.net This allows researchers to quickly identify "hits"—compounds that exhibit the desired biological effect, such as inhibiting a particular enzyme or killing cancer cells.

The integration of these approaches offers several advantages for this compound research:

Accelerated Discovery : The process of identifying active compounds is significantly expedited.

Comprehensive Structure-Activity Relationship (SAR) Analysis : Screening a large, diverse library provides extensive data on how different chemical modifications affect biological activity, guiding the rational design of more potent and selective compounds.

Discovery of Novel Activities : Screening the library against a wide range of biological targets can uncover unexpected therapeutic applications. hilarispublisher.com

By combining the synthetic power of combinatorial chemistry with the analytical speed of HTS, researchers can efficiently navigate the vast chemical space around the this compound core to unlock its full therapeutic potential.

Q & A

Q. What are the established synthetic routes for 3,4-Methylenedioxy-4'-phenylchalcone, and what methodological considerations ensure reproducibility?

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, including derivatives like this compound. Key steps include:

- Base-catalyzed aldol condensation between substituted acetophenones and benzaldehydes.

- Temperature control (60–80°C) to avoid side reactions like retro-aldol decomposition.

- Purification via recrystallization or column chromatography to isolate the product . Reproducibility hinges on strict stoichiometric ratios, anhydrous conditions, and verification of intermediates using TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

Essential techniques include:

- NMR Spectroscopy : Confirm structural integrity by analyzing aromatic proton environments (e.g., δ 6.5–7.5 ppm for chalcone protons) and methylenedioxy groups (δ ~5.9–6.1 ppm) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

- FT-IR : Identify carbonyl stretches (~1650 cm⁻¹) and methoxy/methylenedioxy vibrations (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in airtight containers at ambient temperature, away from light and moisture .

- Dispose of waste via approved chemical disposal programs, referencing OSHA and institutional guidelines .

Q. How can researchers design bioassays to evaluate the biological activity of this compound?

- In vitro models : Use cell lines (e.g., RAW 264.7 macrophages) to test anti-inflammatory activity via TNF-α/IL-6 inhibition assays.

- Antioxidant assays : Employ DPPH or ABTS radical scavenging protocols with IC50 calculations.

- Dose-response curves : Include positive controls (e.g., quercetin) and validate results across triplicate experiments .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data for this compound across studies?

- Source validation : Confirm compound purity (e.g., ≥98% via HPLC) and exclude batch-to-batch variability .

- Assay standardization : Compare protocols for cell viability (MTT vs. resazurin assays) and solvent effects (DMSO vs. ethanol).

- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. What structural modifications enhance the bioactivity of this compound, and how are SAR studies designed?

- Key modifications : Introduce electron-withdrawing groups (e.g., nitro at C4') or methoxy substitutions to improve solubility and target binding .

- SAR workflow :

Synthesize analogs with systematic substitutions.

Test against disease-specific targets (e.g., COX-2 for inflammation).

Corrogate activity trends using computational docking (e.g., AutoDock Vina) .

Q. What experimental designs optimize the yield of this compound synthesis?

- DOE (Design of Experiments) : Vary catalysts (NaOH vs. KOH), solvents (ethanol vs. methanol), and reaction times to identify optimal conditions.

- Response surface methodology (RSM) : Model interactions between variables to maximize yield (reported yields: 60–85%) .

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental outcomes?

- Accelerated stability studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 4 weeks.

- Degradation analysis : Monitor via HPLC for byproducts (e.g., hydrolyzed chalcone derivatives) and calculate t90 (shelf-life) .

Q. What strategies are effective for studying synergistic effects between this compound and other bioactive compounds?

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.